molecular formula C7H10BrN3 B12284060 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12284060
M. Wt: 216.08 g/mol
InChI Key: VVGUDAZQINOWRD-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 1-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired pyrazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and methyl substituents, resulting in different reactivity and biological activity.

    2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form, leading to distinct chemical properties.

    3-Chloro-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine:

Uniqueness

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and potential for further functionalization. The methyl group at the 1-position also influences its chemical behavior and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H10BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h9H,2-4H2,1H3

InChI Key

VVGUDAZQINOWRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCN2)C(=N1)Br

Origin of Product

United States

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